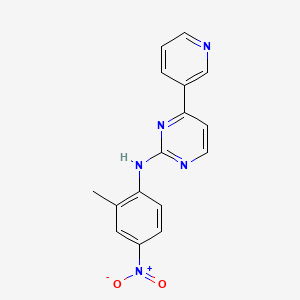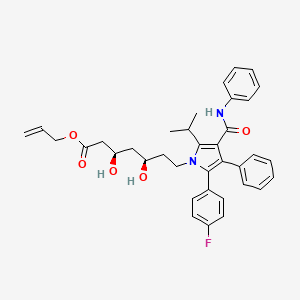
Pentadecanoic-D29 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pentadecanoic-D29 acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Pentadecanoic acid, also known as C15:0, is an odd-chain saturated fatty acid that has been found to have broad activities relevant to protecting cardiometabolic, immune, and liver health . The primary targets of pentadecanoic acid are AMPK and mTOR , both of which are core components of the human longevity pathway .
Mode of Action
Pentadecanoic acid activates AMPK and inhibits mTOR . This dual action allows it to have a wide range of clinically relevant activities. For example, at concentrations ranging from 1.9 to 50 μM, pentadecanoic acid has been shown to have dose-dependent, broad anti-inflammatory and antiproliferative activities .
Biochemical Pathways
The activation of AMPK and inhibition of mTOR by pentadecanoic acid affects several biochemical pathways. These include anti-inflammatory pathways, as evidenced by the lowered levels of MCP-1, TNFα, IL-10, IL-17A/F . It also impacts antifibrotic and anticancer activities .
Result of Action
The activation of AMPK and inhibition of mTOR by pentadecanoic acid result in a variety of molecular and cellular effects. These include broad anti-inflammatory and antiproliferative activities . Furthermore, pentadecanoic acid has been found to mimic the properties of certain therapeutics for mood disorders, microbial infections, and cancer at specific concentrations .
Biochemische Analyse
Biochemical Properties
Pentadecanoic-D29 acid plays a significant role in biochemical reactions due to its stable isotope labeling. It is often used as an internal standard in mass spectrometry for the quantification of pentadecanoic acid. This compound interacts with various enzymes and proteins involved in fatty acid metabolism. For instance, it is incorporated into lipid molecules by enzymes such as fatty acid synthase and elongases. These interactions help in tracing the metabolic fate of pentadecanoic acid in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pentadecanoic acid, including its deuterium-labeled form, can modulate inflammatory responses and cell proliferation. It has been observed to have anti-inflammatory and antiproliferative effects in different cell types, such as endothelial cells and immune cells. These effects are mediated through the regulation of key signaling pathways, including the AMPK and mTOR pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into cell membranes and interaction with membrane-bound proteins. It activates the AMPK pathway, which is crucial for cellular energy homeostasis, and inhibits the mTOR pathway, which is involved in cell growth and proliferation. These interactions lead to changes in gene expression and metabolic activity, contributing to its anti-inflammatory and anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be stable under standard storage conditions, with minimal degradation over time. Long-term studies have shown that this compound maintains its biological activity and continues to exert its effects on cellular function, including modulation of inflammatory responses and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects on metabolic health, including improved lipid profiles and reduced inflammation. At higher doses, there may be potential toxic effects, such as liver damage and oxidative stress. These findings highlight the importance of dose optimization in the use of this compound for therapeutic purposes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid synthesis and oxidation. It is metabolized by enzymes such as fatty acid synthase and acyl-CoA oxidase, leading to the production of energy and other metabolites. The incorporation of deuterium allows for precise tracking of these metabolic processes, providing insights into the role of pentadecanoic acid in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various lipid transporters and binding proteins. It is incorporated into lipid droplets and cell membranes, where it exerts its biological effects. The distribution of this compound is influenced by factors such as lipid composition and the presence of specific transport proteins .
Subcellular Localization
This compound is primarily localized in the cell membrane and lipid droplets. Its subcellular localization is crucial for its function, as it interacts with membrane-bound proteins and signaling molecules. The incorporation of this compound into specific cellular compartments is regulated by targeting signals and post-translational modifications, ensuring its proper distribution and activity within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentadecanoic-D29 acid can be synthesized through the deuteration of pentadecanoic acid. This process involves the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as platinum on carbon (Pt/C). The reaction is typically carried out under mild conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Pentadecanoic-D29 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentadecanoic acid (C150): The non-deuterated form of Pentadecanoic-D29 acid.
Heptadecanoic acid (C170): Another odd-chain saturated fatty acid with similar properties
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and mass spectrometry. Its stability and non-cytotoxic nature at various concentrations make it a safer alternative compared to other fatty acids .
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEPLUUGTLDZJY-AUFKXYATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)



![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)








